7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
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Overview
Description
7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and a pyrido[3,2-b][1,4]oxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclopropanation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dehalogenated compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile
Uniqueness
7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
7-bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C10H11BrN2O/c11-7-3-9-10(12-4-7)13-8(5-14-9)6-1-2-6/h3-4,6,8H,1-2,5H2,(H,12,13) |
InChI Key |
ILIHPWFXUWGNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2COC3=C(N2)N=CC(=C3)Br |
Origin of Product |
United States |
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